molecular formula C10H12BrN3O2 B2577613 6-(2-Bromo-ethyl)-1,3-dimethyl-1,6-dihydro-pyrrolo[3,4-d]pyrimidine-2,4-dione CAS No. 841208-76-2

6-(2-Bromo-ethyl)-1,3-dimethyl-1,6-dihydro-pyrrolo[3,4-d]pyrimidine-2,4-dione

Cat. No. B2577613
CAS RN: 841208-76-2
M. Wt: 286.129
InChI Key: CLPWLJZDEOEFFD-UHFFFAOYSA-N
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Description

The compound “6-(2-Bromo-ethyl)-1,3-dimethyl-1,6-dihydro-pyrrolo[3,4-d]pyrimidine-2,4-dione” is a derivative of pyrimidinedione . Pyrimidinediones are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .

Scientific Research Applications

Optical Materials and Electronics

Research on diketopyrrolopyrrole derivatives highlights their significant potential in the development of high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The strong bathochromic shift in absorption and an increase in the two-photon absorption cross-section typical for these analogs make them attractive for optical materials. Their straightforward synthesis, good stability, and near-unity fluorescence quantum yield ensure their relevance in optoelectronic applications (Grzybowski & Gryko, 2015).

Synthetic Chemistry and Catalysis

The synthesis and regioselectivity in the bromination of unsymmetrical dimethylpyridines offer insights into the chemical reactivity of brominated ethyl groups in pyrimidine analogs. Understanding these mechanisms is crucial for developing new synthetic routes and catalysts for producing pyrimidine derivatives, which are key precursors in medicinal and pharmaceutical industries (Thapa et al., 2014).

Biological and Medicinal Applications

Pyrimidine derivatives are recognized for their versatility in biological applications, including use as optical sensors and in medicinal chemistry due to their ability to form coordination and hydrogen bonds. This makes them suitable for sensing applications and for exploring their biological and medicinal potential, particularly in the development of novel pharmaceuticals (Jindal & Kaur, 2021).

The synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones utilizing hybrid catalysts demonstrates the importance of the pyranopyrimidine core in medicinal chemistry. This core structure is a key precursor for various synthetic applications, highlighting the compound's potential in drug development and other pharmaceutical applications (Parmar et al., 2023).

properties

IUPAC Name

6-(2-bromoethyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2/c1-12-8-6-14(4-3-11)5-7(8)9(15)13(2)10(12)16/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPWLJZDEOEFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN(C=C2C(=O)N(C1=O)C)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Bromo-ethyl)-1,3-dimethyl-1,6-dihydro-pyrrolo[3,4-d]pyrimidine-2,4-dione

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